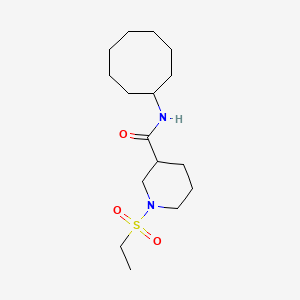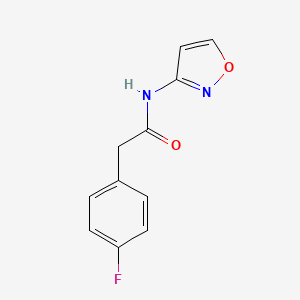
N-(3,5-dimethoxyphenyl)-N'-3-quinolinylurea
Overview
Description
N-(3,5-dimethoxyphenyl)-N'-3-quinolinylurea, also known as DMQX, is a synthetic compound that has been widely used in scientific research to investigate the role of ionotropic glutamate receptors in the central nervous system. DMQX is a potent antagonist of the AMPA subtype of glutamate receptors, which play a crucial role in synaptic plasticity, learning, and memory.
Mechanism of Action
N-(3,5-dimethoxyphenyl)-N'-3-quinolinylurea acts as a competitive antagonist of the AMPA receptor, which is a subtype of ionotropic glutamate receptor. It binds to the receptor at the glutamate binding site and prevents the binding of glutamate, thereby inhibiting the ion channel opening and the subsequent influx of calcium ions. This results in the inhibition of synaptic transmission and the modulation of synaptic plasticity.
Biochemical and Physiological Effects
N-(3,5-dimethoxyphenyl)-N'-3-quinolinylurea has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the induction of long-term potentiation in the hippocampus, which is a cellular mechanism underlying learning and memory. N-(3,5-dimethoxyphenyl)-N'-3-quinolinylurea has also been shown to inhibit the expression of c-fos, an immediate early gene that is activated by synaptic activity and is involved in the regulation of neuronal plasticity.
Advantages and Limitations for Lab Experiments
N-(3,5-dimethoxyphenyl)-N'-3-quinolinylurea has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptor, which makes it a valuable tool for investigating the role of AMPA receptors in the central nervous system. N-(3,5-dimethoxyphenyl)-N'-3-quinolinylurea is also relatively stable and can be stored for extended periods of time. However, N-(3,5-dimethoxyphenyl)-N'-3-quinolinylurea has some limitations for lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently to maintain its effect. N-(3,5-dimethoxyphenyl)-N'-3-quinolinylurea also has a low solubility in water, which can make it difficult to administer in certain experimental conditions.
Future Directions
There are several future directions for the use of N-(3,5-dimethoxyphenyl)-N'-3-quinolinylurea in scientific research. One potential direction is the investigation of the role of AMPA receptors in neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. N-(3,5-dimethoxyphenyl)-N'-3-quinolinylurea could be used to study the mechanisms underlying these diseases and to develop new treatments. Another potential direction is the development of new compounds that are more potent and selective than N-(3,5-dimethoxyphenyl)-N'-3-quinolinylurea. These compounds could be used to further elucidate the role of AMPA receptors in the central nervous system and to develop new treatments for neurological disorders.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-N'-3-quinolinylurea has been extensively used in scientific research to investigate the role of AMPA receptors in the central nervous system. It has been shown to be a potent and selective antagonist of the AMPA receptor, which plays a crucial role in synaptic plasticity, learning, and memory. N-(3,5-dimethoxyphenyl)-N'-3-quinolinylurea has been used to study the mechanisms of synaptic transmission, long-term potentiation, and long-term depression in the brain.
properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-quinolin-3-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-15-8-13(9-16(10-15)24-2)20-18(22)21-14-7-12-5-3-4-6-17(12)19-11-14/h3-11H,1-2H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKIWFWGIOWDCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NC2=CC3=CC=CC=C3N=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxyphenyl)-3-quinolin-3-ylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-({[(4-{[(3,5-dichlorophenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4844047.png)
![2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4844053.png)
![2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-N-propylbenzamide](/img/structure/B4844062.png)
![3-(4-nitrobenzylidene)-9-[2-(1-piperidinyl)ethyl]-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B4844067.png)
![1-ethyl-5-(2-furyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4844068.png)
![1-(4-chlorophenyl)-5-[(5-nitro-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4844073.png)
![4-[(4-nitrophenyl)thio]-2,3-butadien-1-yl 4-fluorobenzoate](/img/structure/B4844074.png)
![(4-bromo-3-methylphenyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B4844078.png)

![methyl 7-cyclopropyl-1-(2-methoxyphenyl)-3-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4844105.png)
![N-(2-chlorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4844112.png)
![N-(2,4-difluorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4844132.png)

![2-[(phenoxyacetyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4844150.png)